molecular formula C22H15FN2O4S B306254 4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

カタログ番号 B306254
分子量: 422.4 g/mol
InChIキー: WGZOVOKXNKSZTR-PNVGRYOSSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid, also known as FFA4 agonist, is a chemical compound that has gained significant attention in recent years. It is a potential therapeutic target for the treatment of metabolic disorders, such as type 2 diabetes and obesity.

作用機序

4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid agonist exerts its pharmacological effects by activating the free fatty acid receptor 4 (4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid), also known as GPR120. 4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is a G protein-coupled receptor that is expressed in various tissues, including adipose tissue, pancreas, and immune cells. Upon activation by 4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid agonist, 4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid stimulates the production of intracellular signaling molecules, such as cAMP and Ca2+, leading to downstream effects on glucose and lipid metabolism, insulin sensitivity, and inflammation.
Biochemical and Physiological Effects:
4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid agonist has been shown to have several biochemical and physiological effects. It increases insulin sensitivity by enhancing glucose uptake and utilization in insulin-sensitive tissues, such as skeletal muscle and adipose tissue. 4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid agonist also improves lipid metabolism by reducing circulating triglycerides and increasing high-density lipoprotein (HDL) cholesterol levels. Moreover, 4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid agonist has anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells.

実験室実験の利点と制限

4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid agonist has several advantages for lab experiments. It is a selective and potent agonist for 4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid, which allows for specific modulation of 4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid signaling pathways. 4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid agonist is also stable and soluble in aqueous solutions, which facilitates its use in in vitro and in vivo experiments. However, 4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid agonist has some limitations, such as its relatively short half-life and potential off-target effects. These factors need to be considered when designing experiments using 4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid agonist.

将来の方向性

There are several future directions for research on 4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid agonist. One direction is to investigate the effects of 4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid agonist on other metabolic pathways, such as mitochondrial function and autophagy. Another direction is to explore the potential of 4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid agonist as a therapeutic target for other diseases, such as neurodegenerative disorders and cancer. Moreover, the development of novel 4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid agonists with improved pharmacokinetic properties and reduced off-target effects could lead to more effective treatments for metabolic disorders.

合成法

The synthesis of 4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid agonist involves several steps, including the preparation of the starting materials, condensation reaction, and purification. The starting materials, such as 3-fluorophenylacetic acid, 4-aminobenzoic acid, and 2-methyl-4-thiazolidinone, are reacted in the presence of a suitable condensing agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), to form the desired product. The reaction mixture is then purified by column chromatography to obtain pure 4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid agonist.

科学的研究の応用

4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid agonist has been extensively studied for its potential therapeutic applications. It has been shown to improve glucose homeostasis, increase insulin sensitivity, and reduce inflammation in animal models of type 2 diabetes and obesity. Moreover, 4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid agonist has been demonstrated to regulate lipid metabolism, promote adipocyte differentiation, and modulate immune responses. These findings suggest that 4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid agonist could be a promising drug candidate for the treatment of metabolic disorders.

特性

製品名

4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

分子式

C22H15FN2O4S

分子量

422.4 g/mol

IUPAC名

4-[[(5Z)-5-[[5-(3-fluorophenyl)furan-2-yl]methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid

InChI

InChI=1S/C22H15FN2O4S/c1-25-20(26)19(30-22(25)24-16-7-5-13(6-8-16)21(27)28)12-17-9-10-18(29-17)14-3-2-4-15(23)11-14/h2-12H,1H3,(H,27,28)/b19-12-,24-22?

InChIキー

WGZOVOKXNKSZTR-PNVGRYOSSA-N

異性体SMILES

CN1C(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)F)/SC1=NC4=CC=C(C=C4)C(=O)O

SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)F)SC1=NC4=CC=C(C=C4)C(=O)O

正規SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)F)SC1=NC4=CC=C(C=C4)C(=O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。